molecular formula C13H11ClN2O3 B5804865 N-[5-(acetylamino)-2-chlorophenyl]-2-furamide

N-[5-(acetylamino)-2-chlorophenyl]-2-furamide

Cat. No. B5804865
M. Wt: 278.69 g/mol
InChI Key: XIFYPJKJVZSDKT-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-chlorophenyl]-2-furamide, also known as furamidine or DB75, is an antiprotozoal drug with potential applications in the treatment of various parasitic diseases. It was first synthesized in the 1970s and has since been the subject of extensive scientific research.

Mechanism of Action

The exact mechanism of action of N-[5-(acetylamino)-2-chlorophenyl]-2-furamide is not fully understood, but it is believed to involve DNA binding and inhibition of DNA replication. It has also been shown to disrupt mitochondrial function in some parasites.
Biochemical and Physiological Effects:
Furamidine has been shown to have a range of biochemical and physiological effects on parasites, including inhibition of DNA synthesis, disruption of mitochondrial function, and inhibition of protein synthesis. It has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

Furamidine has several advantages for use in lab experiments, including its broad-spectrum activity against various parasites and its low toxicity to mammalian cells. However, it also has limitations, including its relatively low solubility and the potential for resistance to develop in parasites.

Future Directions

There are several potential future directions for research on N-[5-(acetylamino)-2-chlorophenyl]-2-furamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential use in combination therapies with other antiparasitic drugs. Additionally, further studies are needed to assess its safety and efficacy in clinical trials.

Synthesis Methods

Furamidine can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzaldehyde with furfurylamine, followed by reduction and acetylation. The resulting compound is then chlorinated and further reacted with ammonia to yield N-[5-(acetylamino)-2-chlorophenyl]-2-furamide.

Scientific Research Applications

Furamidine has been studied for its potential use in the treatment of various parasitic infections, including leishmaniasis, African trypanosomiasis, and malaria. It has been shown to have activity against both the parasites and the insect vectors that transmit them.

properties

IUPAC Name

N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8(17)15-9-4-5-10(14)11(7-9)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFYPJKJVZSDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6365751

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